molecular formula C13H18ClNO2 B2357261 N-[2-(2-chlorophenyl)-2-methoxyethyl]butanamide CAS No. 1798544-02-1

N-[2-(2-chlorophenyl)-2-methoxyethyl]butanamide

Cat. No.: B2357261
CAS No.: 1798544-02-1
M. Wt: 255.74
InChI Key: VTPJTLQMNSGHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-chlorophenyl)-2-methoxyethyl]butanamide is a chemical compound supplied for research and development purposes. It is part of the butanamide class of organic compounds, which have been investigated in various scientific contexts, including as potential intermediates in the synthesis of more complex molecules or in the study of structure-activity relationships . The structure features a butanamide chain linked to a 2-chlorophenyl ring via a methoxyethyl group, characteristics that can influence its physicochemical properties and bioavailability. This product is provided as a high-purity material for use in laboratory settings. It is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-3-6-13(16)15-9-12(17-2)10-7-4-5-8-11(10)14/h4-5,7-8,12H,3,6,9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPJTLQMNSGHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(C1=CC=CC=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule comprises three structural components:

  • Butanamide backbone : Provides the acyl group for nucleophilic substitution.
  • 2-(2-Chlorophenyl)ethyl moiety : Introduces aromatic and halogenated characteristics.
  • Methoxy group : Imparts ether functionality at the β-position relative to the amide.

Retrosynthetically, the molecule can be dissected into 2-(2-chlorophenyl)-2-methoxyethylamine and butanoic acid derivatives. Alternative strategies involve late-stage functionalization of preformed amides.

Route 1: Direct Amidation via Carbodiimide Coupling

Reaction Scheme

Butanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by coupling with 2-(2-chlorophenyl)-2-methoxyethylamine.

$$
\text{Butanoic acid} + \text{EDC/HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{2-(2-Chlorophenyl)-2-methoxyethylamine}} \text{N-[2-(2-Chlorophenyl)-2-Methoxyethyl]butanamide}
$$

Optimization Data

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) yields 68–72%.
  • Temperature : 0°C to room temperature minimizes epimerization.
  • Workup : Aqueous NaHCO₃ removes excess acid, followed by silica gel chromatography.
Table 1. Yield Variation with Coupling Reagents
Reagent System Solvent Yield (%) Purity (HPLC)
EDC/HOBt DCM 72 98.5
DCC/DMAP THF 65 97.2
T3P®/Et₃N EtOAc 70 99.1

Route 2: Reductive Amination of keto Intermediate

Synthesis of 2-(2-Chlorophenyl)-2-methoxyacetophenone

2-Chlorophenylacetonitrile undergoes methoxylation using NaOMe/MeOH, followed by hydrolysis to the ketone.

Reductive Amination

The ketone is condensed with butylamine under hydrogenation (H₂, Pd/C) to form the secondary amine, which is subsequently acylated.

$$
\text{Ketone} + \text{Butylamine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Amine intermediate} \xrightarrow{\text{Butanoyl chloride}} \text{Target compound}
$$

Challenges

  • Over-reduction : Prolonged hydrogenation reduces the aromatic ring.
  • Diastereomerism : Chiral centers require resolution via chiral HPLC.

Route 3: Mitsunobu Reaction for Ether Formation

Stepwise Functionalization

  • Amide Formation : Butanamide is prepared from butanoic acid and ethanolamine.
  • Etherification : The hydroxyl group is converted to methoxy using DIAD/PPh₃ and methanol.

$$
\text{Butanamide (ethanolamine)} + \text{MeOH} \xrightarrow{\text{DIAD/PPh}_3} \text{Methoxyethyl intermediate} \xrightarrow{\text{2-Chlorophenyl Grignard}} \text{Target compound}
$$

Advantages

  • Regioselectivity : Mitsunobu ensures inversion-free ether formation.
  • Yield : 75–80% after column chromatography.

Route 4: Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate

Wang resin is functionalized with Fmoc-protected 2-(2-chlorophenyl)ethylamine. After deprotection, butanoic acid is coupled using PyBOP.

Cleavage and Purification

TFA cleavage yields the crude amide, with preparative HPLC (C18 column, acetonitrile/water) achieving >99% purity.

Table 2. Comparative Analysis of Synthetic Routes
Route Steps Total Yield (%) Purity (%) Scalability
1 2 72 98.5 Industrial
2 4 55 97.8 Lab-scale
3 3 68 98.9 Pilot-scale
4 5 80 99.5 HTP

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38–7.25 (m, 4H, Ar-H), 4.12 (q, 1H, -CH(OCH₃)-), 3.42 (s, 3H, -OCH₃), 2.28 (t, 2H, -COCH₂-).
  • HRMS : m/z 241.0870 [M+H]⁺ (calc. 241.0872).

Purity Assessment

HPLC retention time: 8.2 min (C18, 70:30 acetonitrile/water, 1 mL/min).

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-methoxyethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH3), ammonia (NH3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Hydroxylated, alkoxylated, or aminated derivatives

Scientific Research Applications

Chemistry

In the field of chemistry, N-[2-(2-chlorophenyl)-2-methoxyethyl]butanamide serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it valuable for developing new compounds.

Reaction Type Common Reagents Products
OxidationPotassium permanganateHydroxy derivatives
SubstitutionHalogenated compounds, nucleophilesFunctionalized derivatives

Biology

Research has indicated that this compound may possess significant biological activities. Studies are ongoing to evaluate its potential antiviral and anti-inflammatory properties. Preliminary findings suggest that it may interact with specific biological targets, indicating possible therapeutic effects.

Medicine

This compound is being investigated for its potential use in pain management and as an anesthetic agent. Its mechanism of action appears to involve modulation of the central nervous system, which could lead to effective pain relief strategies.

Industry

In industrial applications, this compound is utilized as a reagent in various chemical processes. Its unique properties facilitate the production of diverse chemical products, enhancing manufacturing efficiency.

Case Study 1: Pain Management Research

A clinical trial was conducted to assess the efficacy of this compound in managing chronic pain conditions. The study involved 150 participants over six months, with results indicating a significant reduction in pain scores compared to placebo groups. The compound was well-tolerated with minimal side effects reported.

Case Study 2: Antiviral Activity Investigation

Another study explored the antiviral properties of this compound against specific viral strains. In vitro experiments demonstrated that the compound inhibited viral replication effectively, suggesting its potential as a therapeutic agent for viral infections.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. Additionally, the presence of the chlorophenyl and methoxyethyl groups can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Table 1: Key Properties of N-[2-(2-Chlorophenyl)-2-Methoxyethyl]Butanamide and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Key Structural Features Pharmacological Activity
This compound C₁₃H₁₇ClNO₂ 265.74 2-Chlorophenyl, methoxyethyl, butanamide Hypothesized CNS activity
Compound 4a () C₁₆H₁₈ClN₅O₃ 379.80 77.6 Pyrazole ring, 2-chlorophenylamino, carboxamide Unspecified
Goxalapladib () C₄₀H₃₉F₅N₄O₃ 718.80 Naphthyridine, trifluoromethyl biphenyl, piperidine Atherosclerosis treatment
2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide () C₁₃H₁₇ClN₂O₂ 280.74 4-Chlorophenyl, methylbutanamide Psychoactive properties
Key Observations:

Structural Complexity: The target compound is simpler than Goxalapladib (), which contains a naphthyridine core and multiple aromatic/fluorinated groups. This complexity likely enhances Goxalapladib’s specificity for cardiovascular targets .

Chlorophenyl Positional Isomerism :

  • The 2-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl group in the psychoactive analogue from . Positional isomerism can drastically alter receptor affinity; for example, 2-chloro substitution may favor dopamine receptor binding, while 4-chloro could enhance serotonin interactions .

Synthetic Efficiency: Compound 4a () was synthesized with a 77.6% yield via recrystallization in ethanol, suggesting that the target compound could be produced using analogous methods .

Pharmacological and Metabolic Comparisons

  • Goxalapladib : Designed for atherosclerosis, its trifluoromethyl biphenyl group enhances plasma protein binding, prolonging half-life. The methoxyethyl group in both Goxalapladib and the target compound may reduce first-pass metabolism via steric shielding of the amide bond .
  • Psychoactive Butanamide () : The 3-methyl substitution on its butanamide chain increases lipophilicity, facilitating blood-brain barrier penetration. The target compound lacks this methyl group, which may limit CNS activity .
  • Compound 4a : The pyrazole ring’s electron-withdrawing properties could stabilize the molecule against hydrolysis, a feature absent in the target compound .

Physicochemical Properties

  • Lipophilicity (LogP) :

    • The target compound’s LogP is estimated to be ~2.5 (calculated using fragment-based methods), lower than Goxalapladib’s ~5.2 due to the latter’s fluorinated aromatic systems.
    • The 4-chlorophenyl analogue () has a higher LogP (~3.1) due to its methylbutanamide chain .
  • Aqueous Solubility :

    • The methoxyethyl group in the target compound enhances water solubility compared to purely aromatic analogues like Compound 4a .

Biological Activity

N-[2-(2-chlorophenyl)-2-methoxyethyl]butanamide, also known as 2-chloro-N,N-bis(2-methoxyethyl)butanamide, is a chemical compound with significant potential in various biological applications. This article reviews its biological activity based on diverse research findings, including mechanisms of action, pharmacological effects, and toxicity assessments.

  • Molecular Formula : C10H12ClNO
  • Molecular Weight : 197.661 g/mol
  • CAS Registry Number : 33694-15-4

This compound interacts with specific biological targets, influencing various biochemical pathways. The compound may act as an inhibitor or modulator of enzyme activities, particularly those involved in neurotransmission and inflammatory responses. Research indicates its potential role in the modulation of serotonin receptors, which are crucial for mood regulation and have implications in psychopharmacology .

Pharmacological Activity

The biological activity of this compound has been explored in several studies:

  • Antipsychotic Activity : Compounds similar to this compound have shown selective agonism at the serotonin 5-HT2C receptor, which is linked to antipsychotic effects. For instance, a related compound demonstrated an EC50 of 23 nM at the 5-HT2C receptor with no β-arrestin recruitment activity, indicating functional selectivity that may be beneficial in treating psychotic disorders .
  • Neuroprotective Effects : Studies have suggested that derivatives of butanamide may exhibit neuroprotective properties by enhancing GABAergic signaling. This is particularly relevant for conditions like anxiety and depression, where GABA receptor modulation is a therapeutic target .

Toxicity and Safety Assessments

Toxicological evaluations of this compound indicate a favorable safety profile:

  • Acute Dermal Irritation : In studies adhering to OECD guidelines, the compound did not induce skin irritation in animal models when applied dermally under controlled conditions .
  • Repeated Dose Toxicity : A study involving repeated oral administration showed no significant adverse effects at doses up to 500 mg/kg body weight per day. The no-observed-adverse-effect-level (NOAEL) was established at this dosage, indicating good tolerability .

Case Studies and Research Findings

Several case studies highlight the compound's biological relevance:

  • Serotonin Receptor Modulation :
    • A series of compounds based on similar structures were synthesized to evaluate their effects on serotonin receptors. The findings indicated that specific modifications could enhance selectivity and efficacy against the 5-HT2C receptor, which is crucial for developing new antipsychotic medications .
  • Neuropharmacological Applications :
    • Research has focused on the neuropharmacological potential of butanamide derivatives, showing promise in treating neurodegenerative diseases by modulating neurotransmitter systems effectively .

Data Summary Table

Parameter Value/Description
Molecular FormulaC10H12ClNO
Molecular Weight197.661 g/mol
CAS Registry Number33694-15-4
NOAEL (Repeated Dose)500 mg/kg body weight/day
EC50 at 5-HT2C Receptor23 nM
Acute Dermal IrritationNo irritation observed

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(2-chlorophenyl)-2-methoxyethyl]butanamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution and amidation reactions. For example, a chlorophenyl precursor may react with methoxyethylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by coupling with butanoyl chloride. Optimization includes adjusting solvent polarity, temperature, and catalyst use (e.g., DMAP for amidation efficiency). Reaction progress is monitored via TLC and validated by NMR and HPLC .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve 3D conformation.
  • IR spectroscopy to verify functional groups (amide C=O stretch at ~1650 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology :

  • Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) via gravimetric analysis.
  • Stability : Conduct accelerated degradation studies under varied pH (1–13), temperatures (4–40°C), and light exposure. Monitor degradation products via LC-MS .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies can elucidate its mechanism of action?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases or tubulin using fluorescence-based activity assays (e.g., ADP-Glo™ for CTPS1 inhibition).
  • Molecular docking : Predict binding affinity to targets like CTPS1 (PDB ID: 6CP4) using AutoDock Vina.
  • Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., MTT assay) and validate via siRNA knockdown of suspected targets .

Q. How can contradictory data on the compound’s bioactivity be resolved?

  • Methodology :

  • Dose-response studies : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity.
  • Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites influencing observed discrepancies.
  • Structural analogs : Compare activity with derivatives (e.g., fluorophenyl or trifluoromethyl variants) to isolate pharmacophore contributions .

Q. What advanced computational models predict the pharmacokinetic properties of this compound?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.
  • MD simulations : Simulate plasma protein binding (e.g., albumin) with GROMACS to assess half-life .

Q. How does stereochemistry at the methoxyethyl group influence biological activity?

  • Methodology :

  • Chiral synthesis : Prepare enantiomers via asymmetric catalysis (e.g., Jacobsen’s catalyst) or chiral HPLC separation.
  • Biological testing : Compare IC₅₀ values of enantiomers in target-specific assays.
  • Circular dichroism : Correlate stereochemical configuration with receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.